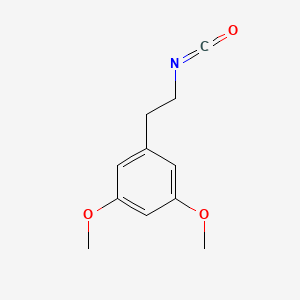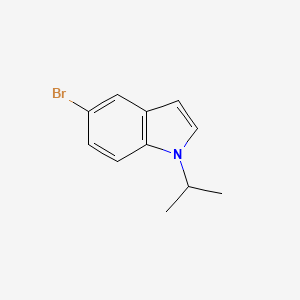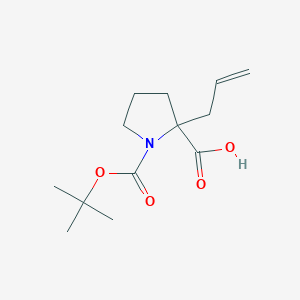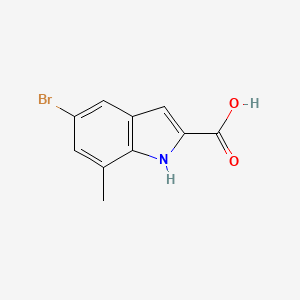
Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-
The compound Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-, is a complex organic molecule that has been studied in various contexts. It is related to a family of compounds that have been synthesized and characterized for their unique chemical and physical properties. For instance, the compound 1-[2,4,6-tris(benzoyloxy)phenyl]ethanone has been obtained during a study of the synthesis of 5,7-dihydroxyflavone, showing the relevance of such structures in synthetic organic chemistry .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, a new photoremovable protecting group for carboxylic acids, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), has been introduced, which upon photolysis releases the acid in high yields . Similarly, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime has been achieved using piperonal, with its structure confirmed by NMR, elemental analysis, and UV-Vis spectroscopy .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction. For instance, the crystal structure of 1-[2,4,6-tris(benzoyloxy)phenyl]ethanone reveals the angles between the phenyl and benzoyloxy groups and the presence of intramolecular and intermolecular hydrogen bridges, contributing to the formation of a 3D network . Charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone has provided insights into the pi-delocalization and bonding features within the molecule .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. Oxidation reactions, for example, have been used to transform 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes into benzofuran and dihydrobenzofuran derivatives . Cyclocondensation reactions have also been reported, such as the reaction of 1-methyl-3-phenylbenzothieno[2,3-c]pyrilium perchlorate with nucleophilic reagents to yield a product with a complex ethanone structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic and computational methods. The crystal and molecular structure of a salt formed between 1,2-(4-pyridyl)ethane and 2-(4-hydroxyphenylazo)benzoic acid has been determined, showcasing the importance of hydrogen bonding in the stabilization of the crystal structure . Theoretical studies using DFT and TD-DFT computational methods have been performed to understand the molecular structure, bond parameters, and spectral data of compounds like 1-(5-chloro-2-hydroxyphenyl)ethanone . Additionally, the interaction of 2-amino-4-nitrophenol with 1-(2,4,6-trihydroxyphenyl)ethanone has been studied, revealing a three-dimensional network formed by hydrogen bonds and π-π interactions .
Applications De Recherche Scientifique
Crystallographic Analysis : The molecule exhibits planar structures, as seen in a study involving 2-amino-4-nitrophenol and 1-(2,4,6-trihydroxyphenyl)ethanone. This compound displays intermolecular π–π interactions and hydrogen bonding, contributing to a three-dimensional network formation in its crystal structure (Kocabıyık et al., 2012).
Biological Activity Studies : Investigations into benzyl phenyl ketone derivatives, which are structurally related to Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-, have demonstrated significant antibacterial and 5-lipoxygenase inhibitory activities. These activities were particularly notable in compounds containing catechol groups, highlighting the potential biomedical significance of similar compounds (Vásquez-Martínez et al., 2019).
Chemical Synthesis and Modification : Research involving the modification of 1-(2,4,6-trihydroxyphenyl)ethanone through benzylation and subsequent structural studies, including X-ray crystallography, highlights the utility of this compound in synthetic chemistry. Such studies can lead to the development of novel compounds with potential applications in various fields (Hauteville et al., 1999).
Anti-Inflammatory Properties : Certain phenyl dimer compounds, structurally related to Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-, have shown promising anti-inflammatory activities in biological studies. This indicates the potential therapeutic applications of similar compounds in treating inflammatory conditions (Singh et al., 2020).
Apoptosis-Inducing Agent Synthesis : Derivatives of 1-(2,4,6-trihydroxyphenyl)ethanone have been synthesized, such as demethylxanthohumol, which showed significant antiproliferative properties and induced apoptosis in specific cell lines. This underscores the importance of such compounds in cancer research (Diller et al., 2005).
Propriétés
IUPAC Name |
[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-10-6-11(17)14(12(18)7-10)13(19)8-21-15(20)9-4-2-1-3-5-9/h1-7,16-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDUTONJXJJEBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=C(C=C(C=C2O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408759 |
Source


|
| Record name | Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- | |
CAS RN |
65982-77-6 |
Source


|
| Record name | Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIHYDROXYBENZOYLMETHYL BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

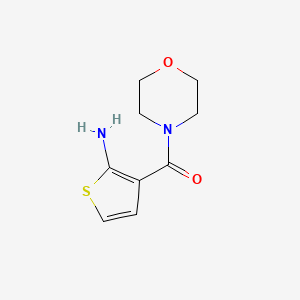
![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)
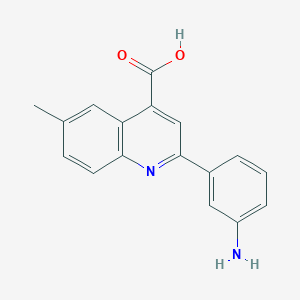

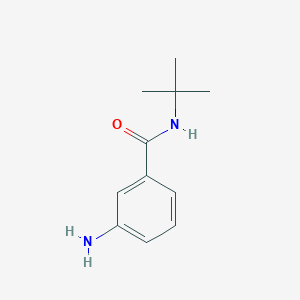
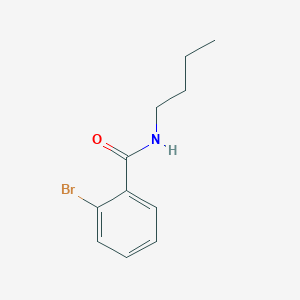


![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)
